molecular formula C22H24N4OS B2628897 N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE CAS No. 1358236-34-6

N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE

Cat. No.: B2628897
CAS No.: 1358236-34-6
M. Wt: 392.52
InChI Key: GJNMGTUDZQAGDE-UHFFFAOYSA-N
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Description

N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE is a complex organic compound that features a quinoline moiety linked to a benzene diamine structure through a thiomorpholine carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the thiomorpholine carbonyl group. The final step involves the coupling of this intermediate with benzene-1,4-diamine under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can be employed to modify the quinoline ring or the thiomorpholine moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring.

Scientific Research Applications

N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the thiomorpholine group may interact with proteins or enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: This compound features a similar benzene diamine core but with pyridine substituents instead of the quinoline-thiomorpholine structure.

    2,4-Disubstituted thiazoles: These compounds share the heterocyclic nature and potential biological activities but differ in their specific functional groups and overall structure.

Uniqueness

N1,N1-DIMETHYL-N4-[3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]BENZENE-1,4-DIAMINE is unique due to its combination of a quinoline moiety with a thiomorpholine carbonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-[4-(dimethylamino)anilino]quinolin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-25(2)17-9-7-16(8-10-17)24-21-18-5-3-4-6-20(18)23-15-19(21)22(27)26-11-13-28-14-12-26/h3-10,15H,11-14H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNMGTUDZQAGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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